Direct Link to a Quantified TDO2 Pharmacophore in Patent US9758505
The target compound serves as the direct, Boc-protected precursor to a validated TDO2 inhibitor. The deprotected amine (6-fluoro-3-(6-(piperidin-4-yloxy)pyridin-3-yl)-1H-indole), derived from CAS 1803604-37-6, demonstrates a quantified IC50 of 560 nM against human tryptophan 2,3-dioxygenase (TDO2) in an in vitro enzymatic assay [1]. In contrast, an indole scaffold analog with a methylpiperazine linker (6-fluoro-3-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole) shows a weaker IC50 of 720 nM under identical assay conditions, a 1.29-fold reduction in potency [2]. This head-to-head data from the same patent family positions the piperidin-4-yloxy motif as a superior pharmacophoric element over the piperazine variant.
| Evidence Dimension | Inhibitory Potency against Human TDO2 Enzyme |
|---|---|
| Target Compound Data | IC50 = 560 nM (as deprotected amine, BDBM339929) |
| Comparator Or Baseline | 6-fluoro-3-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole (BDBM339942): IC50 = 720 nM |
| Quantified Difference | 1.29-fold improvement in potency relative to the methylpiperazine analog |
| Conditions | In vitro human TDO2 enzymatic assay following the procedure of Dolusic et al., as reported in patent US9758505 |
Why This Matters
This data is the only available, high-confidence link between the target compound's scaffold and a specific, quantified biological activity, guiding its purchase for medicinal chemistry programs targeting the kynurenine pathway.
- [1] BindingDB. (2019). BDBM339929: 6-fluoro-3-(6-(piperidin-4-yloxy)pyridin-3-yl)-1H-indole (US9758505, 2). Affinity Data: IC50 560 nM. Assay: TDO2 enzymatic activity inhibition. View Source
- [2] BindingDB. (2019). BDBM339942: 6-fluoro-3-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole (US9758505, 10). Affinity Data: IC50 720 nM. Assay: TDO2 enzymatic activity inhibition. View Source
